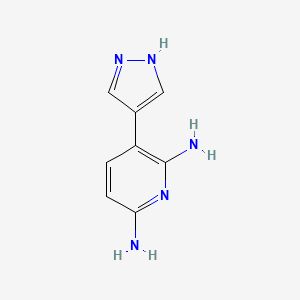

3-(1H-pyrazol-4-yl)-pyridine-2,6-diamine

Description

3-(1H-Pyrazol-4-yl)-pyridine-2,6-diamine is a heterocyclic compound featuring a pyridine core substituted with amino groups at positions 2 and 6, and a pyrazole moiety at position 3. The compound’s pyridine-2,6-diamine backbone is structurally analogous to intermediates used in microbial oxidation studies, though its pyrazole substituent may alter reactivity compared to simpler derivatives .

Properties

Molecular Formula |

C8H9N5 |

|---|---|

Molecular Weight |

175.19 g/mol |

IUPAC Name |

3-(1H-pyrazol-4-yl)pyridine-2,6-diamine |

InChI |

InChI=1S/C8H9N5/c9-7-2-1-6(8(10)13-7)5-3-11-12-4-5/h1-4H,(H,11,12)(H4,9,10,13) |

InChI Key |

XFAQOALXMPZPOI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1C2=CNN=C2)N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-2,6-Diamine Derivatives

Pyridine-2,6-diamine itself lacks the pyrazole substituent present in the target compound. Evidence from microbial oxidation studies shows that pyridine-2,6-diamine is resistant to enzymatic transformation by Burkholderia sp. This contrasts with other pyridine derivatives (e.g., pyridin-5-ols), which undergo successful oxidation . The addition of the pyrazole group in 3-(1H-pyrazol-4-yl)-pyridine-2,6-diamine may introduce steric hindrance or electronic effects that further modulate reactivity, though specific data are absent in the provided evidence.

Halogen-Substituted Pyrazole-Phenylmethyl Derivatives

A patent describes halogenated N-[3-(1H-pyrazol-4-yl)phenylmethyl]sulfonamide derivatives as pesticides . While these compounds share the pyrazole-phenylmethyl motif with the target compound, their sulfonamide functional groups and halogen substituents distinguish their applications and bioactivity. The pyridine-2,6-diamine core in the target compound may enhance solubility or binding affinity compared to benzene-ring-based analogs.

Coumarin-Linked Pyrazole-Pyrimidine Hybrids

Synthetic heterocycles such as 4i and 4j (from ) incorporate pyrazole and pyrimidine moieties but lack the pyridine-2,6-diamine scaffold. These compounds exhibit structural complexity through coumarin and tetrazole linkages, which may enhance fluorescence or metal-chelation properties. In contrast, this compound’s simpler structure could favor synthetic accessibility and pharmacokinetic optimization.

Data Table: Key Structural and Functional Comparisons

Research Findings and Limitations

- Reactivity Insights : The pyridine-2,6-diamine backbone’s resistance to microbial oxidation (as seen in Burkholderia sp. MAK1) suggests that this compound may require tailored catalysts or conditions for functionalization .

- Application Potential: Structural analogs in patent literature imply pesticidal or veterinary applications, but direct evidence for the target compound’s bioactivity is lacking .

- Synthetic Challenges : Heterocyclic hybrids (e.g., coumarin-linked systems) demonstrate the feasibility of integrating pyrazole into complex architectures, but scalability and stability data for the target compound remain unaddressed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.